

Application Notes and Protocols for HPLC Analysis of Xanthohumol

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Compound of Interest

Compound Name: Xanthohumol I

Cat. No.: B12389642

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthohumol (XN) is a prenylated chalcone found predominantly in hops (*Humulus lupulus*) and is known for its wide range of biological activities, including antioxidant, anti-inflammatory, and chemopreventive properties.^{[1][2]} Accurate and reliable quantification of **Xanthohumol** in various matrices such as hops, beers, and dietary supplements is crucial for quality control, formulation development, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a robust and widely used technique for this purpose.^{[1][2][3]} This document provides detailed protocols and application notes for the HPLC analysis of Xanthohumol.

Quantitative Data Summary

The following tables summarize the key parameters from different validated HPLC methods for the quantification of Xanthohumol.

Table 1: HPLC Chromatographic Conditions for Xanthohumol Analysis

Parameter	Method 1	Method 2	Method 3
Column	Zorbax Extend-C18 (150 mm x 4.6 mm, 5 μ m)[4]	Newcrom AH (150 mm x 4.6 mm, 5 μ m) [5]	Nucleodur 100-5 C18 (125 x 4 mm)[6]
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid[4]	A: Water with 0.1% Sulfuric Acid B: Acetonitrile[5]	Isocratic: Methanol / Water / 85% Orthophosphoric Acid (775:210:9 v/v/v)[6]
Gradient	0-3 min: 20% B 3-6 min: 20-50% B 6-15 min: 70% B 15-20 min: 100% B 20-25 min: 100-20% B[2][4]	Not specified (likely isocratic)	Isocratic[6]
Flow Rate	0.5 mL/min[2][4]	1.0 mL/min[5]	Not Specified
Detection Wavelength	370 nm[2][6]	370 nm[5]	369 nm[4]
Injection Volume	20 μ L[2][4]	Not Specified	Not Specified
Column Temperature	25 $^{\circ}$ C[4]	Not Specified	Not Specified

Table 2: Method Validation Parameters for Xanthohumol Analysis

Parameter	Method 1	Method 2
Linearity Range	0.05 - 20 mg/L[1]	0.12 - 160 μ g/mL[4]
Correlation Coefficient (r^2)	> 0.9999[1][2]	Not Specified
Limit of Detection (LOD)	0.016 mg/L (16 μ g/L)[1][2]	0.26 μ g/mL[7]
Limit of Quantification (LOQ)	0.049 mg/L[1]	0.80 μ g/mL[7]
Recovery	> 90%[1][2]	96.76 - 101.30%[7]
Precision (RSD)	Repeatability: < 5%[8]	Repeatability: 0.32 - 0.85% Reproducibility: 0.18 - 0.70%[7]

Experimental Protocols

This section provides a detailed methodology for the analysis of Xanthohumol using HPLC-DAD.

Protocol 1: Gradient HPLC Method for Hops, Food Supplements, and Beer

This protocol is adapted from a validated method for the determination of **Xanthohumol** in various complex matrices.[\[1\]](#)[\[2\]](#)

1. Materials and Reagents

- Xanthohumol standard (purity $\geq 98\%$)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Water (Type I, purified)[\[3\]](#)

2. Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Xanthohumol standard in methanol to obtain a concentration of 1 mg/mL.[\[2\]](#)[\[3\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 to 20 mg/L.[\[2\]](#)[\[3\]](#)
- Store all standard solutions at 4 °C and protect them from light.[\[2\]](#)[\[3\]](#)

3. Sample Preparation

- Hops:
 - Weigh 0.5 g of homogenized hop sample.

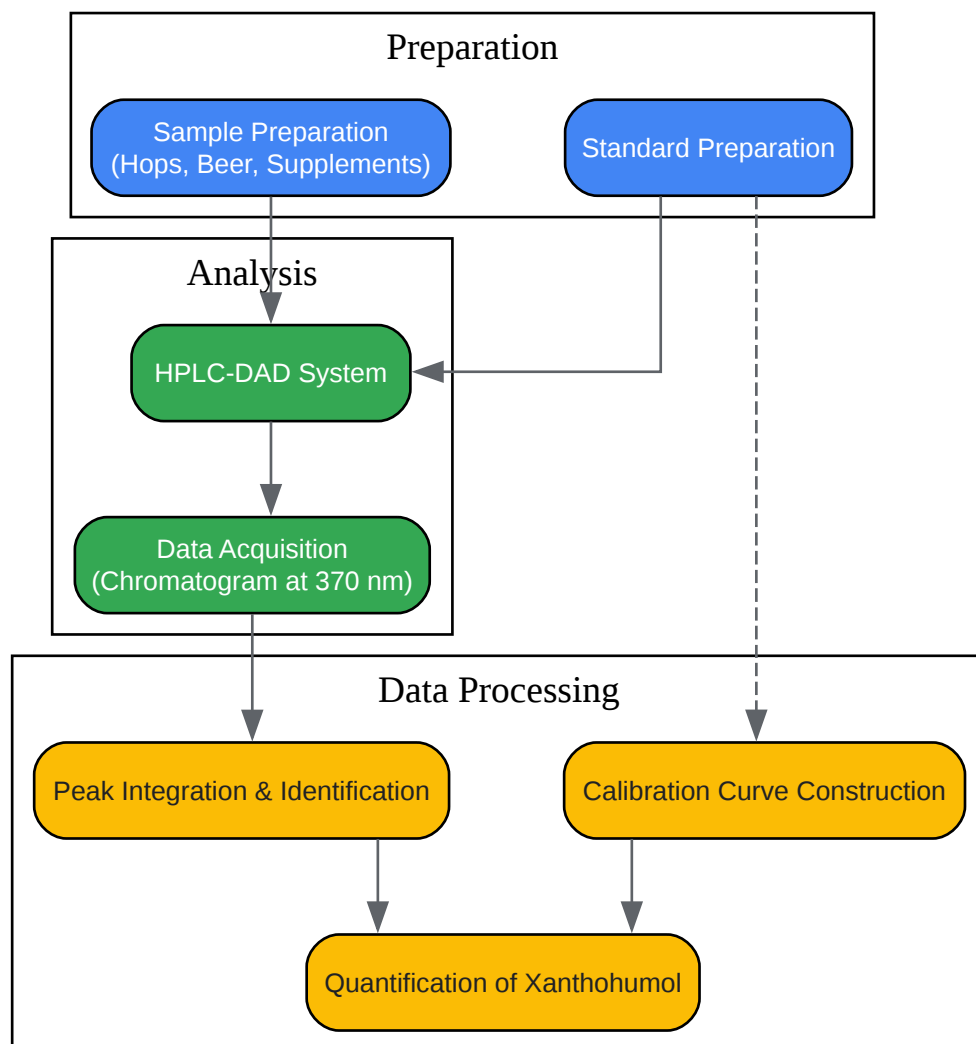
- Extract with a suitable solvent mixture, such as diethyl ether/methanol/0.1M aqueous hydrochloric acid (10:50:20 v/v/v).[\[6\]](#)
- Filter the extract through a 0.45 µm syringe filter before HPLC injection.
- Food Supplements (Capsules/Tablets):
 - Determine the average weight of the supplement.
 - Grind a representative number of tablets or capsules to a fine powder.
 - Accurately weigh a portion of the powder equivalent to a single dose.
 - Disperse the powder in methanol, sonicate for 15 minutes, and centrifuge.
 - Filter the supernatant through a 0.45 µm syringe filter prior to analysis.
- Beer:
 - Degas the beer sample by sonication for 15-20 minutes.
 - Directly filter the degassed beer through a 0.45 µm syringe filter. For beers with high turbidity, centrifugation may be required before filtration.

4. HPLC-DAD Analysis

- Use the chromatographic conditions outlined in Table 1, Method 1.
- Inject 20 µL of the prepared standard solutions and sample extracts.[\[2\]](#)[\[4\]](#)
- Identify the Xanthohumol peak in the sample chromatograms by comparing the retention time with that of the standard.
- Quantify Xanthohumol using an external standard calibration curve constructed from the peak areas of the working standard solutions. The quantification should be performed at a wavelength of 370 nm.[\[2\]](#)

Visualizations

Experimental Workflow

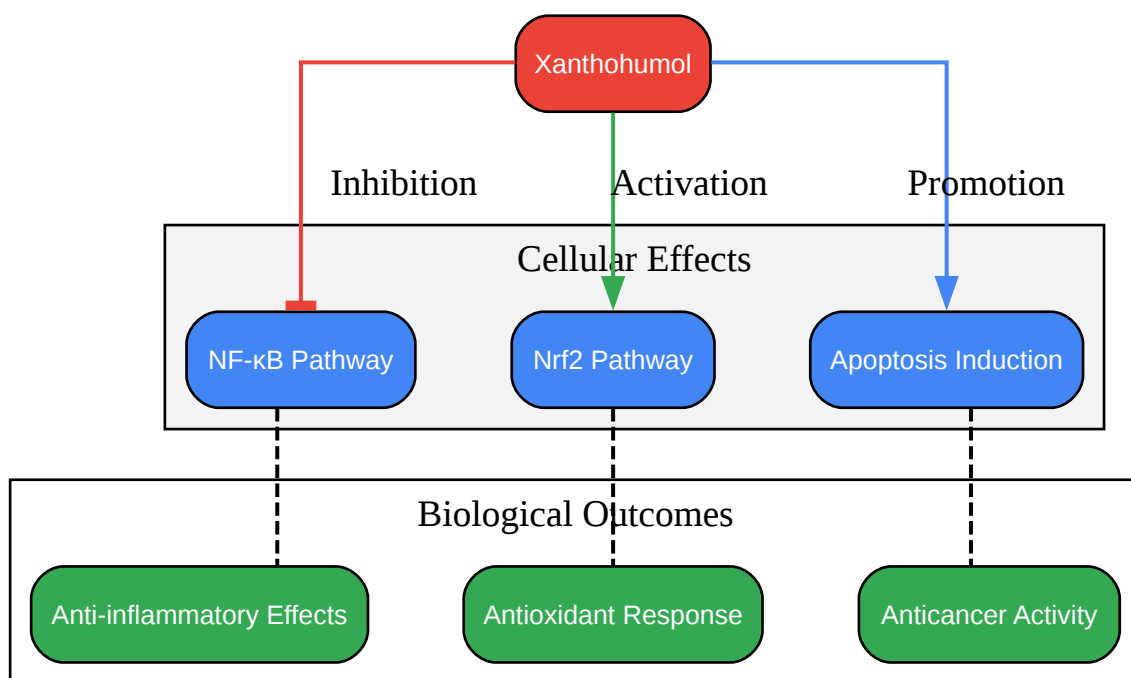


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Caption: Workflow for Xanthohumol analysis by HPLC.

Signaling Pathway (Illustrative Example)

While the core request is for an HPLC protocol, this section provides an illustrative example of a signaling pathway diagram as requested in the prompt, which could be relevant in a broader research context involving Xanthohumol's biological activity.



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Caption: Simplified signaling pathways modulated by Xanthohumol.

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